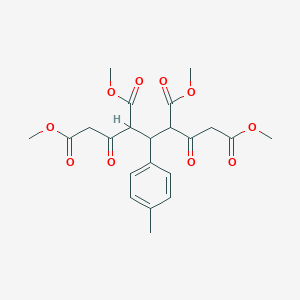

Tetramethyl 2,6-dioxo-4-(p-tolyl)heptane-1,3,5,7-tetracarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Tetramethyl 2,6-dioxo-4-(p-tolyl)heptane-1,3,5,7-tetracarboxylate, also known as TMTD, is a chemical compound that has been widely used in scientific research. It belongs to the family of dioxo-carboxylates, which are known for their diverse biological activities. TMTD has been studied for its potential applications in various fields, including medicine, agriculture, and materials science.

Applications De Recherche Scientifique

Synthesis of Acenes

Tetramethyl 2,6-dioxo-4-(p-tolyl)heptane-1,3,5,7-tetracarboxylate is a key compound in the synthesis of acenes, which are extended aromatic hydrocarbons. The compound serves as a precursor for various acenes protected by a carbonyl bridge, highlighting its importance in the preparation of large varieties of these aromatic compounds. The synthesis involves a medium-scale preparation, showcasing the compound's pivotal role in organic chemistry research and its contribution to the development of new acene-based materials (Levet et al., 2020).

Annulation Reactions

This compound also finds application in annulation reactions, particularly in the synthesis of highly functionalized tetrahydropyridines. It acts as a 1,4-dipole synthon, undergoing [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst. The process results in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates, formed with excellent yields and complete regioselectivity. This application underscores the compound's versatility in organic synthesis, enabling the creation of complex molecules with significant potential in pharmaceutical and material sciences (Zhu et al., 2003).

Polymerization and Material Synthesis

Furthermore, Tetramethyl 2,6-dioxo-4-(p-tolyl)heptane-1,3,5,7-tetracarboxylate is instrumental in the field of polymerization and material synthesis. Its derivatives have been utilized in the fabrication of superhydrophobic transparent films on glass substrates, for instance. The hydrolyzation of related silane compounds, followed by reaction with hexamethyldisilazane (HMDS), leads to the creation of films with remarkable optical and hydrophobic properties. This application not only highlights the compound's chemical versatility but also its potential in developing advanced materials with specialized surface properties (Wang & Luo, 2012).

Propriétés

IUPAC Name |

tetramethyl 4-(4-methylphenyl)-2,6-dioxoheptane-1,3,5,7-tetracarboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O10/c1-12-6-8-13(9-7-12)18(19(21(27)31-4)14(23)10-16(25)29-2)20(22(28)32-5)15(24)11-17(26)30-3/h6-9,18-20H,10-11H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULXTUNAZINYDGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(C(C(=O)CC(=O)OC)C(=O)OC)C(C(=O)CC(=O)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tetramethyl 2,6-dioxo-4-(p-tolyl)heptane-1,3,5,7-tetracarboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3-Methylphenyl)methyl]-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)prop-2-enamide](/img/structure/B2614600.png)

![N-[2-(1H-indol-3-yl)ethyl]-3,4-dimethoxybenzenesulfonamide](/img/structure/B2614607.png)

![Methyl 4-({2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}sulfamoyl)benzoate](/img/structure/B2614608.png)

![(E)-3-(furan-2-yl)-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)acrylamide](/img/structure/B2614610.png)

![2-(3,4-dimethoxyphenyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2614611.png)

![Ethyl {[4-(2-naphthyl)pyrimidin-2-YL]thio}acetate](/img/structure/B2614619.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-4-methyl-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2614622.png)